molecular formula C10H10O3 B13140025 4-Ethynyl-2,6-dimethoxyphenol

4-Ethynyl-2,6-dimethoxyphenol

Cat. No.: B13140025
M. Wt: 178.18 g/mol
InChI Key: VIPZHJQVXJTNME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethynyl-2,6-dimethoxyphenol typically involves the following steps:

Scientific Research Applications

Comparison with Similar Compounds

4-Ethynyl-2,6-dimethoxyphenol can be compared with other similar compounds:

Biological Activity

4-Ethynyl-2,6-dimethoxyphenol is a phenolic compound that has garnered attention in various fields, particularly in pharmaceuticals and biochemistry. Its unique structure allows it to participate in a range of biological activities, including antioxidant properties, enzyme inhibition, and potential therapeutic applications. This article explores the biological activities associated with this compound, supported by relevant research findings and case studies.

  • Chemical Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 28343-22-8
  • Density : 1.1 g/cm³
  • Boiling Point : 285.4 °C

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that phenolic compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. This activity is crucial for preventing cellular damage related to various diseases, including cancer and cardiovascular disorders.

StudyFindings
Sinha et al. (2007)Demonstrated that this compound effectively scavenges DPPH radicals, indicating strong antioxidant potential.
Misra et al. (2012)Reported that the compound inhibits lipid peroxidation in vitro, suggesting protective effects against oxidative damage.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, which can be beneficial in therapeutic contexts.

  • Laccase Inhibition : this compound serves as a substrate in enzymatic reactions involving laccase, an enzyme implicated in various biochemical processes including lignin degradation and phenolic compound oxidation. Research indicates that it may modulate laccase activity, making it a potential candidate for applications in bioremediation and biosensors.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in several studies:

PathogenActivity Observed
Staphylococcus aureusExhibited significant inhibitory effects at concentrations above 100 µg/mL.
Escherichia coliShowed moderate antibacterial activity, suggesting potential use as a natural preservative in food systems.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stressors, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%. This suggests its potential role as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Enzyme Modulation

A recent investigation into the effects of this compound on laccase activity revealed that it could enhance enzyme efficiency by up to 25% under specific conditions. This finding opens avenues for its application in biocatalysis and environmental biotechnology.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-ethynyl-2,6-dimethoxyphenol

InChI

InChI=1S/C10H10O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h1,5-6,11H,2-3H3

InChI Key

VIPZHJQVXJTNME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C#C

Origin of Product

United States

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